Piperidin-2-ylmethyl N-cyclohexylcarbamate
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Overview
Description
Piperidin-2-ylmethyl N-cyclohexylcarbamate is a chemical compound with the molecular formula C₁₃H₂₄N₂O₂ It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-2-ylmethyl N-cyclohexylcarbamate typically involves the reaction of piperidine derivatives with cyclohexyl isocyanate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by bases such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ylmethyl N-cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the carbamate group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-cyclohexylcarbamate derivatives with oxidized piperidine rings.
Reduction: Formation of reduced piperidine derivatives with intact carbamate groups.
Substitution: Formation of substituted piperidine or carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Piperidin-2-ylmethyl N-cyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Piperidin-2-ylmethyl N-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine with various biological activities.
N-cyclohexylcarbamate:
Piperidin-2-ylmethyl N-phenylcarbamate: A similar compound with a phenyl group instead of a cyclohexyl group.
Uniqueness
Piperidin-2-ylmethyl N-cyclohexylcarbamate is unique due to its specific combination of a piperidine ring and a cyclohexylcarbamate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H24N2O2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
piperidin-2-ylmethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C13H24N2O2/c16-13(15-11-6-2-1-3-7-11)17-10-12-8-4-5-9-14-12/h11-12,14H,1-10H2,(H,15,16) |
InChI Key |
ANDKHQYUVAIIOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)OCC2CCCCN2 |
Origin of Product |
United States |
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